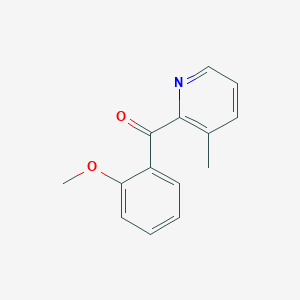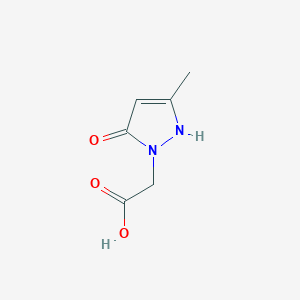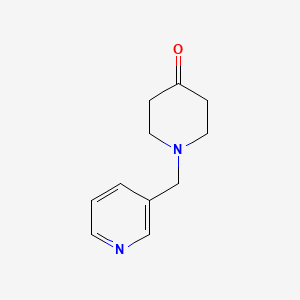
1-((吡啶-3-基)甲基)哌啶-4-酮
描述
This compound belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .
Synthesis Analysis
A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The antibacterial activity of all the synthesized compounds are good enough in comparison to ampicillin while the antifungal activity of thiosemicarbazone derivatives of piperidin-4-one are very high from piperidine-4-one which indicate the activity is enhanced by addition of this group .Physical And Chemical Properties Analysis
The physical form of this compound is oil .科学研究应用
- 抗惊厥活性:
- Rybka 等人 (2017 年) 的一项研究合成了一系列吡咯烷-2,5-二酮衍生物,揭示了它们作为抗惊厥剂的潜力。这些化合物在小鼠急性癫痫模型中显示出有希望的结果,显示出优于众所周知的抗癫痫药物的保护指数。该研究还探讨了这些化合物的作用机制及其在体外安全性。该研究意义重大,因为它提供了对新抗惊厥剂及其潜在机制的见解 Rybka et al., 2017.
镇痛应用:
- 神经性疼痛缓解:
- Deseure 等人 (2002 年) 的研究调查了 5-HT(1A) 受体激动剂 F 13640 和 F 13714 在三叉神经性疼痛大鼠模型中的作用。该研究突出了这些激动剂在该模型中的深远镇痛特性,为中枢镇痛机制及其在管理三叉神经性疼痛中的潜在应用提供了新的视角 Deseure et al., 2002.
神经系统疾病研究:
帕金森病:
- Langston 等人 (1983 年) 进行了一项研究,其中四个人在静脉注射非法药物后出现了明显的帕金森病。该物质主要由 1-甲基-4-苯基-1,2,5,6-四氢吡啶 (MPTP) 组成,已知 MPTP 会选择性损伤黑质中的细胞。这项研究对于了解帕金森病的化学诱发发病机制和潜在治疗方法至关重要 Langston et al., 1983.
脊髓损伤和异痛症:
- Colpaert 等人 (2004 年) 的研究探索了选择性、高效 5-HT(1A) 受体激动剂 F 13640 在慢性伤害性疼痛和神经性疼痛以及脊髓损伤大鼠模型中的应用。该研究提供了初步证据表明该受体激活对病理性疼痛具有类似治愈作用,这标志着在理解和潜在治疗脊髓损伤引起的疼痛方面迈出了重要一步 Colpaert et al., 2004.
认知功能研究:
- 增强记忆力:
- 李明珠 (2008 年) 的一项研究重点是合成 4-取代哌嗪-1-基 2-[1-(吡啶-2-基)乙氧基] 乙酰胺及其对小鼠记忆能力的影响。这项研究为该化合物的潜在认知益处提供了宝贵的见解,表明其与旨在理解和改善记忆功能的研究相关 Li Ming-zhu, 2008.
属性
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10/h1-2,5,8H,3-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULPMPRCARKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423625 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Pyridin-3-YL)methyl)piperidin-4-one | |
CAS RN |
41661-57-8 | |
| Record name | 1-(3-Pyridinylmethyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

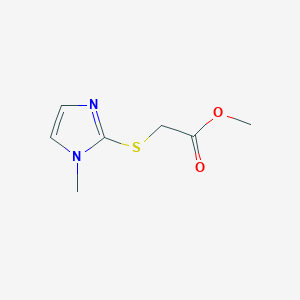
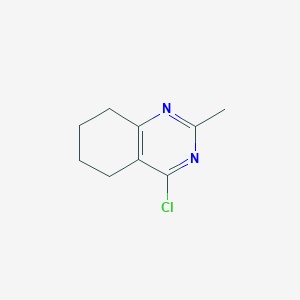
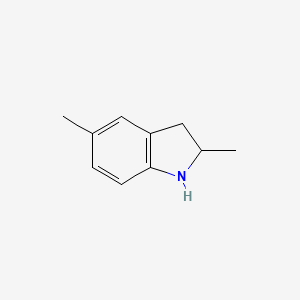
![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)


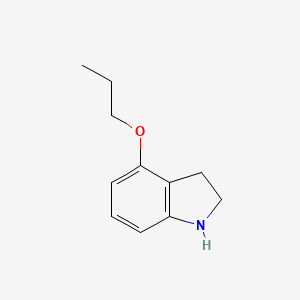
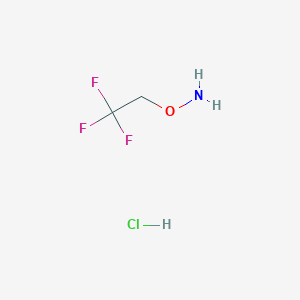



![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
